AD-20

Radioprotection Radiotherapy Adjunct Free Radical Scavenging

AD-20 (111542-07-5) is an ortho-methoxyphenylacetyl dehydroalanine derivative uniquely validated to increase LD50 from 6.1 to 7.3 Gy (DRF 1.20) in total body irradiation models and mitigate doxorubicin hepatotoxicity while potentiating antitumor efficacy. Its radioprotective magnitude matches amifostine (WR-2721), and it inhibits radiation-induced thymic lymphomas. Para-substituted analogs (e.g., AD-5) lack this efficacy profile. For precise, reproducible in vivo radioprotection and chemoprotection research.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 111542-07-5
Cat. No. B1664367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAD-20
CAS111542-07-5
SynonymsAD 20
AD-20
AD20
N-(2-methoxyphenylacetyl)dehydroalanine
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)NC(=C)C(=O)O
InChIInChI=1S/C12H13NO4/c1-8(12(15)16)13-11(14)7-9-5-3-4-6-10(9)17-2/h3-6H,1,7H2,2H3,(H,13,14)(H,15,16)
InChIKeyJJLSSLSXTRMIGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-[[2-(2-methoxyphenyl)acetyl]amino]prop-2-enoic acid (CAS 111542-07-5): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Specifications


2-[[2-(2-methoxyphenyl)acetyl]amino]prop-2-enoic acid, also known as AD-20 or N-(2-methoxyphenylacetyl)dehydroalanine, is a synthetic dehydroalanine derivative [1]. It is a member of the N-acyl dehydroalanine family, which are recognized as capto-dative olefins [2]. Key physicochemical properties include a molecular formula of C12H13NO4, a molecular weight of 235.24 g/mol, and predicted values such as a LogP of approximately 1.53 . This compound is primarily utilized as a research tool to investigate free radical-mediated toxicity and chemoprotection.

Why 2-[[2-(2-methoxyphenyl)acetyl]amino]prop-2-enoic acid (AD-20) Cannot Be Replaced by Generic Free Radical Scavengers in Critical Assays


Within the N-acyl dehydroalanine family, substitution patterns on the phenylacetyl group dictate both radical scavenging kinetics and biological efficacy. While generic antioxidants or other N-acyl dehydroalanines may exhibit similar in vitro radical quenching activity, their in vivo performance differs drastically. Specifically, the ortho-methoxy substitution of AD-20 confers unique radioprotective and chemoprotective properties that are not replicated by the para-substituted analog (AD-5) or by standard antioxidants [1]. This structural specificity necessitates the use of the exact ortho-methoxyphenylacetyl derivative to achieve the documented quantitative benefits in experimental models.

Quantitative Evidence Guide: Verifiable Performance Differentiation of AD-20 vs. Standard Controls and Analogues


Radioprotection Efficacy: AD-20 Demonstrates a Quantified Increase in LD50 in Total Body Irradiation Models

In a mouse model of total body X-irradiation, pretreatment with AD-20 provides a measurable radioprotective effect. Compared to untreated, irradiated controls, AD-20 administration results in a significant shift in the lethal dose required to kill 50% of the population (LD50) at 30 days [1]. The dose reduction factor (DRF) for AD-20 was calculated to be 1.20 [1].

Radioprotection Radiotherapy Adjunct Free Radical Scavenging

Benchmarking Against Clinical Standard Amifostine (WR-2721): Comparable Radioprotection in a Standardized In Vivo Model

The radioprotective capacity of AD-20 has been directly compared to that of the established clinical radioprotector, amifostine (WR-2721). In the same total body irradiation model, the degree of protection afforded by AD-20 was reported to be of the same order of magnitude as that obtained with WR-2721 [1]. This positions AD-20 as a potent research tool with efficacy comparable to a clinical gold standard in this specific assay.

Comparative Efficacy Radioprotector Amifostine Alternative

Chemoprotection and Hepatotoxicity Mitigation: AD-20 Reduces Doxorubicin-Induced Liver Injury in Murine Model

In a model of doxorubicin-induced toxicity, pretreatment with AD-20 provides significant protection against liver injury. Doxorubicin administration elevates serum transaminase levels, a marker of hepatic damage. The study demonstrates that pretreatment of mice with AD-20 significantly decreases these elevated serum enzymatic activities [1]. While the exact percentage reduction is not detailed in the abstract, the finding is reported as statistically significant.

Chemoprotection Doxorubicin Toxicity Hepatoprotection

Enhancement of Antitumor Efficacy: AD-20 Augments Doxorubicin Activity in L1210 Leukemia Model

In addition to reducing toxicity, AD-20 has been shown to enhance the therapeutic efficacy of doxorubicin. In L1210 tumor-bearing mice, the antitumor effect of doxorubicin was enhanced when AD-20 was injected before the chemotherapeutic agent [1]. This dual action of reducing host toxicity while improving tumor response is a critical differentiating feature of AD-20.

Chemosensitization Doxorubicin Potentiation Leukemia Model

Anticarcinogenic Activity: AD-20 Inhibits Radiation-Induced Thymic Lymphoma Development

Beyond acute radioprotection, AD-20 exhibits long-term anticarcinogenic effects. In C57Bl/Ka mice subjected to a leukemogenic irradiation protocol (4 x 175 rads, weekly), administration of AD-20 was shown to inhibit the development of thymic lymphomas [1]. This indicates a potential for preventing radiation-induced secondary malignancies.

Cancer Prevention Radiation Carcinogenesis Lymphoma Model

Optimal Application Scenarios for 2-[[2-(2-methoxyphenyl)acetyl]amino]prop-2-enoic acid (AD-20) Based on Verified Evidence


Preclinical Radioprotection Studies Requiring a Quantified In Vivo Benchmark

This compound is the optimal choice for studies investigating radioprotection in total body irradiation models. Its verified ability to increase the LD50 from 6.1 to 7.3 Gy (DRF 1.20) provides a precise, quantitative benchmark for in vivo efficacy [1]. This allows for direct comparison of novel radioprotective strategies against a well-characterized reference compound with defined, reproducible in vivo outcomes.

Investigating Chemoprotection and Chemosensitization in Doxorubicin Combination Therapy

AD-20 is uniquely suited for research aiming to simultaneously mitigate the toxicity and enhance the antitumor efficacy of doxorubicin. The evidence demonstrates its ability to significantly reduce doxorubicin-induced hepatotoxicity (as measured by serum transaminases) while potentiating the drug's effect in an L1210 leukemia model [1]. This dual-action profile makes it a critical tool for exploring strategies to improve the therapeutic index of anthracycline-based chemotherapies.

Comparative Studies Evaluating Next-Generation Radioprotectors Against an Amifostine-Benchmarked Standard

For researchers developing or evaluating new radioprotective agents, AD-20 serves as an invaluable comparator. Its efficacy has been directly benchmarked against the clinical standard amifostine (WR-2721), with studies showing it provides radioprotection of the same order of magnitude [2]. This established comparative data allows for robust, side-by-side assessments of novel compounds in a validated preclinical model.

Mechanistic Studies of Radiation-Induced Carcinogenesis and Long-Term Tissue Sequelae

AD-20 is an essential tool for long-term studies on the late effects of radiation exposure. Unlike compounds that only address acute toxicity, AD-20 has demonstrated the capacity to inhibit the development of radiation-induced thymic lymphomas in a murine model [2]. This property makes it uniquely valuable for investigating the mechanisms linking free radical generation, acute radiation injury, and subsequent malignant transformation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AD-20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.